2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile

Chemical Purity Procurement Specification Building Block Quality

Researchers pursuing patentable benzodioxole-based analogs for immuno-oncology require the specific 7-bromo regioisomer-the 6-bromo analog or unsubstituted 1,3-benzodioxole-5-acetonitrile cannot substitute due to distinct steric and electronic environments that govern cross-coupling reactivity and target binding. • 7-Br position enables distinct Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings versus the 6-Br isomer • Nitrile handle permits conversion to carboxylic acids, amides, or amines for downstream diversification • 95% purity ideal for early-stage SAR exploration; cost-effective for academic and biotech scale-up • Ships ambient (non-hazardous); store long-term in a cool, dry place

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 855937-55-2
Cat. No. B1379490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
CAS855937-55-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC(=C2)CC#N)Br
InChIInChI=1S/C9H6BrNO2/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8/h3-4H,1,5H2
InChIKeyVYCXOKAPCNSQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile CAS 855937-55-2: Benzodioxole Acetonitrile Building Block Properties & Applications


2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile (CAS 855937-55-2) is a heterocyclic building block belonging to the benzodioxole class, featuring a 7-bromo substituent and a 5-acetonitrile group [1]. The compound has a molecular formula C9H6BrNO2, molecular weight 240.05 g/mol, and is supplied with a minimum purity specification of 95% . It serves as an intermediate in organic synthesis and medicinal chemistry, with the bromine atom enabling further functionalization via cross-coupling reactions and the nitrile group offering a handle for conversion to carboxylic acids, amides, or amines [1].

Why 7-Bromo-1,3-Benzodioxole-5-Acetonitrile Cannot Be Substituted by 6-Bromo or Unsubstituted Analogs


Substitution of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile with the regioisomeric 6-bromo analog or the unsubstituted 1,3-benzodioxole-5-acetonitrile is not trivial due to the distinct steric and electronic environment imparted by the bromine atom at the 7-position [1]. The position of the bromine relative to the acetonitrile group influences the compound's physicochemical properties, reactivity in transition-metal-catalyzed cross-couplings, and downstream biological activity of derived compounds [1]. Even small differences in lipophilicity (XLogP3 2.1 vs. 2.24) and topological polar surface area (42.3 vs. 42.25 Ų) can translate into significant variations in membrane permeability and target binding in medicinal chemistry campaigns . The evidence below quantifies these differentiating factors to inform scientific selection and procurement decisions.

Quantitative Differentiation of 2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile from Closest Analogs: Procurement-Relevant Data


Purity Specifications: 7-Bromo Isomer (95% min) vs. 6-Bromo Isomer (97-99% min)

The target compound is commercially available with a minimum purity specification of 95% . In contrast, the regioisomeric 6-bromo analog (CAS 5434-50-4) is offered at higher purity grades ranging from 97% to 99% . This 2-4% purity differential may impact decision-making for applications requiring higher initial purity to minimize purification steps or for use as a reference standard .

Chemical Purity Procurement Specification Building Block Quality

Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Comparison

Computational predictions reveal a modest but quantifiable difference in lipophilicity between the 7-bromo and 6-bromo regioisomers. The 7-bromo compound exhibits an XLogP3 value of 2.1 [1], whereas the 6-bromo isomer has a slightly higher predicted LogP of 2.24 . Topological polar surface area (TPSA) values are 42.3 Ų and 42.25 Ų, respectively [1].

Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Experimental Density and Boiling Point Data Availability: A Procurement Differentiator

Experimental physicochemical data are available for the 6-bromo isomer, including density (1.678 g/cm³), boiling point (351.7°C at 760 mmHg), flash point (166.5°C), and refractive index (1.609) . In contrast, the target 7-bromo compound lacks reported experimental density, boiling point, or melting point data in authoritative databases [1].

Physical Properties Experimental Data Characterization Supply Chain

Regioisomer-Dependent Synthetic Utility: Potential for Distinct Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the position of the bromine atom relative to the acetonitrile group is expected to influence reactivity due to differing steric and electronic effects [1]. While no direct kinetic comparison between the 7-bromo and 6-bromo isomers has been published, literature on related benzodioxole systems indicates that 7-substituted derivatives often exhibit distinct regioselectivity in subsequent functionalizations compared to 6-substituted analogs [1]. The acetonitrile group at the 5-position may also engage in coordination with transition metal catalysts, potentially altering reaction outcomes [2].

Cross-Coupling Synthetic Methodology Regioselectivity C-C Bond Formation

Patent Landscape: 7-Bromo-1,3-Benzodioxole Derivatives in Therapeutic Development

Derivatives of 7-bromo-1,3-benzodioxole, including the target acetonitrile, have been disclosed in patent filings. Specifically, WO2023/154321 describes 3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(2-furanylmethyl)-2-propenamide, which is directly derived from 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile, and claims its use in combination therapies with immune checkpoint inhibitors for cancer treatment [1]. In contrast, patent filings centered on the 6-bromo isomer are less prominent in the recent literature [2].

Intellectual Property Patent Analysis Medicinal Chemistry Immuno-Oncology

Optimal Application Scenarios for 2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile Based on Differentiated Evidence


Medicinal Chemistry Programs Targeting Novel Intellectual Property Space

The 7-bromo acetonitrile scaffold is explicitly claimed in WO2023/154321 for the preparation of cyanoacrylamide derivatives with potential immuno-oncology applications [1]. Researchers aiming to develop patentable analogs in this space will require the 7-bromo isomer rather than the 6-bromo analog, as the regioisomeric position directly impacts the structure of claimed compounds. The lower commercial purity (95%) is acceptable for early-stage SAR exploration where subsequent purification is routine .

Physicochemical Property Optimization in Drug Discovery

The 0.14-unit difference in predicted LogP between the 7-bromo (XLogP3 = 2.1) and 6-bromo (LogP = 2.24) isomers may be leveraged to fine-tune lipophilicity in lead optimization campaigns [1]. The slightly lower lipophilicity of the 7-bromo derivative could be advantageous for improving aqueous solubility or reducing off-target binding, making it a preferred starting material when a lower LogP is desired without introducing additional polar atoms [1].

Synthesis of 7-Bromo-Benzodioxole-Derived Libraries via Cross-Coupling

The 7-bromo position, being adjacent to the fused dioxole ring and remote from the acetonitrile group, presents a distinct steric environment for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. Chemists seeking to explore under-characterized regioisomeric space may find that the 7-bromo isomer offers superior yields or selectivity in specific cross-coupling manifolds compared to the more widely studied 6-bromo analog, as inferred from benzodioxole SAR literature [1].

Exploratory Chemistry in Academic or Biotech Settings

Given the lower commercial purity specification (95% min) and potentially lower cost compared to higher-purity 6-bromo analogs, the 7-bromo acetonitrile is well-suited for large-scale exploratory synthesis in academic laboratories or early-stage biotech companies where cost-effectiveness and speed of access are prioritized over absolute initial purity [1]. The compound's long-term storage requirement (cool, dry place) is standard and does not impose unusual handling constraints .

Technical Documentation Hub

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